molecular formula C21H31N3O2 B5607896 [3-(dimethylamino)phenyl]-[(1S,5R)-3-(oxan-4-yl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone

[3-(dimethylamino)phenyl]-[(1S,5R)-3-(oxan-4-yl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone

Cat. No.: B5607896
M. Wt: 357.5 g/mol
InChI Key: ADCOIACOKILTDP-OXJNMPFZSA-N
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Description

[3-(dimethylamino)phenyl]-[(1S,5R)-3-(oxan-4-yl)-3,6-diazabicyclo[322]nonan-6-yl]methanone is a complex organic compound featuring a benzene ring, a dimethylamino group, and a diazabicyclo nonane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(dimethylamino)phenyl]-[(1S,5R)-3-(oxan-4-yl)-3,6-diazabicyclo[322]nonan-6-yl]methanone typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity [3-(dimethylamino)phenyl]-[(1S,5R)-3-(oxan-4-yl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethylamino group yields N-oxides, while reduction of the ketone group results in alcohols .

Scientific Research Applications

Chemistry

In chemistry, [3-(dimethylamino)phenyl]-[(1S,5R)-3-(oxan-4-yl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

This compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting specific molecular pathways. Its ability to interact with biological molecules makes it a valuable tool in drug discovery and development .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of [3-(dimethylamino)phenyl]-[(1S,5R)-3-(oxan-4-yl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3-(dimethylamino)phenyl]-[(1S,5R)-3-(oxan-4-yl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone apart is its unique combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-[(1S,5R)-3-(oxan-4-yl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2/c1-22(2)19-5-3-4-17(12-19)21(25)24-14-16-6-7-20(24)15-23(13-16)18-8-10-26-11-9-18/h3-5,12,16,18,20H,6-11,13-15H2,1-2H3/t16-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCOIACOKILTDP-OXJNMPFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CC3CCC2CN(C3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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